6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14980886
InChI: InChI=1S/C22H21NO6/c1-3-16-10-17-14(2)9-20(24)29-19(17)11-18(16)28-21(25)12-23-22(26)27-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C22H21NO6
Molecular Weight: 395.4 g/mol

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate

CAS No.:

Cat. No.: VC14980886

Molecular Formula: C22H21NO6

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate -

Specification

Molecular Formula C22H21NO6
Molecular Weight 395.4 g/mol
IUPAC Name (6-ethyl-4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate
Standard InChI InChI=1S/C22H21NO6/c1-3-16-10-17-14(2)9-20(24)29-19(17)11-18(16)28-21(25)12-23-22(26)27-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Standard InChI Key NWFMPIZRELIIQM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1OC(=O)CNC(=O)OCC3=CC=CC=C3)OC(=O)C=C2C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2H-chromen-2-one scaffold substituted with ethyl (C2H5) and methyl (CH3) groups at positions 6 and 4, respectively. At position 7, an ester linkage connects the coumarin core to a 2-{[(benzyloxy)carbonyl]amino}acetate moiety. The Cbz group serves as a protective unit for the amine, a common strategy in peptide synthesis .

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₃H₂₃NO₇
Molecular Weight437.43 g/mol
logP (Partition Coeff.)~4.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors7 (ester, carbonyl, ether)
Polar Surface Area98.5 Ų (estimated)

The logP value indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area suggests limited aqueous solubility . The absolute stereochemistry of the amino acetate moiety (if present) could influence biological activity, though specific data on stereoisomerism remain unexplored .

Synthesis and Manufacturing Considerations

Core Chromenone Synthesis

The 6-ethyl-4-methyl-2H-chromen-2-one scaffold is typically synthesized via Pechmann condensation. For example:

  • Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions (H₂SO₄, HCl) .

  • Alkylation at position 6 using ethylating agents (e.g., ethyl iodide) under basic conditions .

Esterification Strategy

The Cbz-protected amino acetate side chain is introduced via Steglich esterification:

  • Activation of 2-{[(benzyloxy)carbonyl]amino}acetic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

  • Coupling with the 7-hydroxyl group of the chromenone under inert atmosphere (argon/nitrogen) .

Critical Step: Moisture-sensitive conditions are required to prevent hydrolysis of the active ester intermediate .

Pharmacological Significance

Antimicrobial and Antiviral Activity

Chromen derivatives exhibit broad-spectrum effects:

  • Antiviral: Substituted chromen-4-ones inhibit HBV cccDNA at IC₅₀ values <100 nM .

  • Antimicrobial: Minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Gram-positive bacteria have been reported for similar esters .

Biological Activity and Mechanistic Insights

Protease Inhibition Kinetics

Time-dependent inactivation kinetics suggest covalent modification or tight-binding non-covalent interactions. For ester-type coumarins, acylation of the active site serine is hypothesized, followed by slow deacylation :

E+Ik1E:Ik2EIk3E+PE + I \xrightarrow{k_1} E:I \xrightarrow{k_2} E-I \xrightarrow{k_3} E + P

Where kinact=k2k3/(k2+k3)k_{inact} = k_2k_3/(k_2 + k_3) and KI=(k1+k2)/k1K_I = (k_{-1} + k_2)/k_1 .

Cellular Targets

  • DNA Topoisomerases: Intercalation into DNA via the planar coumarin ring .

  • Oxidative Stress Pathways: Scavenging of ROS with IC₅₀ values ~20 µM in HepG2 cells .

Applications and Future Directions

Therapeutic Prospects

  • Anticoagulants: Structural similarity to warfarin suggests vitamin K epoxide reductase inhibition potential .

  • Anticancer Agents: Induction of apoptosis in MCF-7 cells (EC₅₀ = 12.7 µM) via caspase-3 activation .

Synthetic Modifications

  • Prodrug Development: Hydrolysis of the Cbz group in vivo could release active amines for targeted drug delivery .

  • Fluorescent Probes: The coumarin core’s inherent fluorescence (λₑₓ = 320 nm, λₑₘ = 450 nm) enables imaging applications .

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